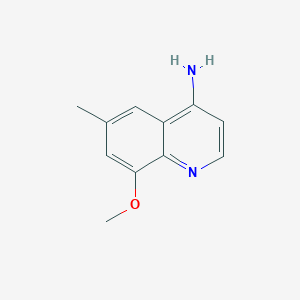
6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones Indenones are characterized by a fused ring structure consisting of a benzene ring and a cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Michael addition reaction, where a suitable Michael acceptor is reacted with an appropriate nucleophile under controlled conditions. For instance, the reaction of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one with aromatic amines can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as ultrasound irradiation and grinding have been found to be effective in enhancing the reaction efficiency and reducing the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and ethyl groups, using suitable nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Sodium borohydride in methanol.
Substitution: Aromatic amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-indenone: Similar in structure but with a methyl group instead of an ethyl group.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Similar but with additional methoxy groups.
Uniqueness
6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
6-ethyl-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-8-6-10-9(4-5-11(10)13)7-12(8)14-2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
QVTGADLKHVAOOB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C2CCC(=O)C2=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


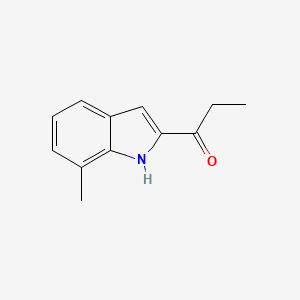

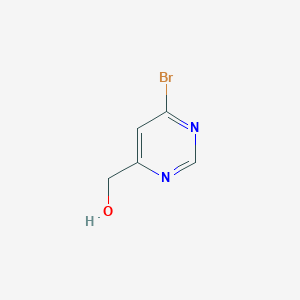
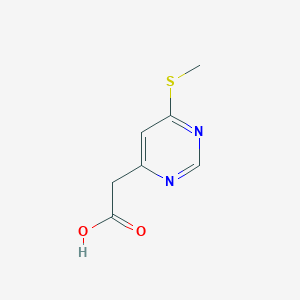
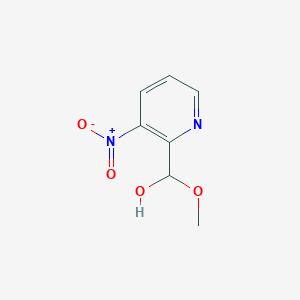


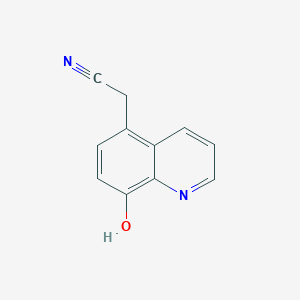
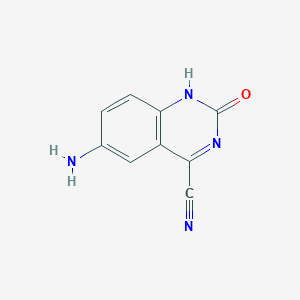
![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)
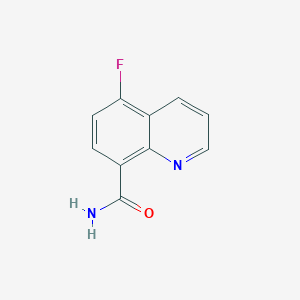

![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)
